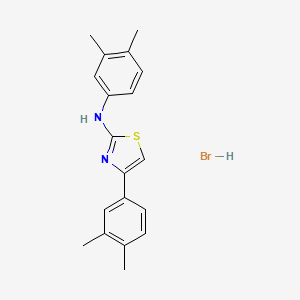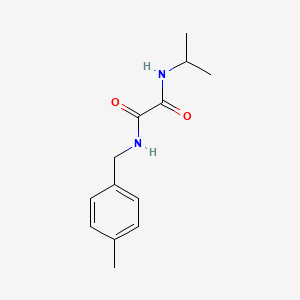![molecular formula C23H22ClNO3 B4969071 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BACN and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the inhibition of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer. BACN also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting anti-apoptotic proteins. In addition, it reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been shown to exhibit various biochemical and physiological effects such as reducing inflammation, inducing apoptosis in cancer cells, and reducing oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the activity of antioxidant enzymes such as SOD and CAT.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in inflammation and cancer. However, the limitations of using BACN in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate. These include studying its potential use as a neuroprotective agent, investigating its effects on other signaling pathways involved in inflammation and cancer, and determining its safety and efficacy in clinical trials. Other future directions include developing novel derivatives of BACN with improved therapeutic properties and studying its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting various signaling pathways and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. However, further studies are needed to determine its safety and efficacy in humans and to develop novel derivatives with improved therapeutic properties.
Synthesis Methods
The synthesis of 1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate involves the reaction of 2-naphthol with butyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-chlorobenzylamine. The final product is obtained by acetylation of the primary amine group using acetic anhydride. The purity of the compound is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells. BACN has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[1-[(butanoylamino)-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-3-8-21(27)25-23(18-11-6-7-12-19(18)24)22-17-10-5-4-9-16(17)13-14-20(22)28-15(2)26/h4-7,9-14,23H,3,8H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZIZMPVJZNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Butanoylamino)-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
